molecular formula C19H18BrN3O2S B8196337 Ethyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate

Ethyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate

Cat. No.: B8196337
M. Wt: 432.3 g/mol
InChI Key: IOUDSMHEYZSUQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate (CAS 1158970-52-5) is a high-value chemical intermediate primarily recognized for its critical role in the synthesis of Lesinurad (RDEA594), a selective URAT1 inhibitor approved for the treatment of gout . This compound serves as the direct ester precursor to Lesinurad, with the ethyl ester group undergoing hydrolysis to form the active carboxylic acid moiety in the final Active Pharmaceutical Ingredient (API) . Its molecular structure, which features a 1,2,4-triazole core with a bromo substituent, a 4-cyclopropylnaphthalen-1-yl group, and a thioacetate ethyl ester chain, makes it a versatile building block for medicinal chemistry research . Researchers utilize this compound in the design and development of novel therapeutic agents, particularly those targeting inflammatory and metabolic disorders . The presence of the bromine atom and the ester functionality allows for further chemical modifications, enabling the creation of a diverse array of derivatives for structure-activity relationship (SAR) studies and the exploration of new biological targets . For laboratory handling, this compound requires storage in an inert atmosphere at 2-8°C to ensure stability . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 2-[[5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3O2S/c1-2-25-17(24)11-26-19-22-21-18(20)23(19)16-10-9-13(12-7-8-12)14-5-3-4-6-15(14)16/h3-6,9-10,12H,2,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOUDSMHEYZSUQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1C2=CC=C(C3=CC=CC=C32)C4CC4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate, with CAS number 1158970-52-5, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C19H18BrN3O2S
  • Molecular Weight : 432.33 g/mol
  • Synonyms : Lesinurad Impurity 8, Lesinurad ethyl ester
  • Storage Conditions : Inert atmosphere at 2-8°C

This compound is primarily studied for its actoprotective effects. Actoprotective agents are known to enhance physical performance and reduce fatigue. The compound operates through various biological pathways, including:

  • Antioxidant Activity : The presence of the triazole ring may contribute to its ability to scavenge free radicals.
  • Anti-inflammatory Effects : Some studies suggest that triazole derivatives exhibit anti-inflammatory properties which can aid in reducing fatigue-related symptoms.
  • Neuroprotective Properties : Research indicates potential neuroprotective effects that may enhance cognitive functions under stress conditions.

Actoprotective Activity

A significant study focused on the actoprotective activity of triazole derivatives, including those similar to this compound. The study utilized a forced swimming test on rats to assess the compounds' efficacy in combating fatigue.

CompoundActoprotective EffectComparison Drug
Compound IaModerateNot specified
Compound IIjMost ActiveNot specified

The results indicated that while some compounds showed moderate actoprotective effects, none surpassed the efficacy of established comparison drugs. The study highlighted a structure-actoprotective effect relationship, suggesting modifications in the chemical structure could enhance biological activity .

Other Pharmacological Activities

Research has also indicated that derivatives of 1,2,4-triazoles possess antimicrobial and antifungal properties. This compound may exhibit similar activities due to its structural components.

Case Studies and Research Findings

Several studies have explored the biological activity of triazole derivatives:

  • Fatigue Reduction : A study demonstrated that certain triazole derivatives could significantly reduce fatigue in animal models when subjected to physical stress .
  • Neuroprotective Effects : Research indicated potential neuroprotective activities linked to the modulation of neurotransmitter systems by triazole compounds .
  • Antimicrobial Properties : Some derivatives have shown promising results against various bacterial strains, although specific data on this compound remains limited .

Scientific Research Applications

Antifungal Activity

One of the primary applications of Ethyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate is its antifungal properties. Triazole derivatives are widely recognized for their effectiveness against fungal infections. Research has indicated that compounds containing the triazole moiety exhibit potent antifungal activity by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes.

Modulation of Uric Acid Levels

Recent studies have highlighted the compound's potential in modulating uric acid levels in the body. This property is particularly relevant for treating conditions like gout and hyperuricemia. The mechanism involves the inhibition of enzymes responsible for uric acid production, thus providing a therapeutic avenue for patients suffering from these conditions .

Anticancer Properties

There is emerging evidence suggesting that this compound may possess anticancer properties. The compound has been studied for its ability to induce apoptosis in cancer cells through various pathways, making it a candidate for further investigation in cancer therapy .

Synthesis of Functional Materials

This compound can also be utilized in the synthesis of functional materials. Its unique structure allows it to act as a building block in the creation of polymers and nanomaterials with specific properties tailored for applications in electronics and photonics.

Development of Sensors

The compound's chemical properties lend themselves to the development of sensors capable of detecting environmental pollutants or biological markers. The integration of triazole derivatives into sensor technology can enhance sensitivity and selectivity due to their ability to interact with various analytes.

Case Study 1: Antifungal Activity Evaluation

A study conducted by Ardea Biosciences Inc. explored the antifungal efficacy of this compound against Candida species. The results demonstrated significant inhibition at low concentrations compared to standard antifungal agents .

Case Study 2: Uric Acid Modulation

In a clinical trial focusing on gout treatment, participants receiving this compound showed a marked reduction in serum uric acid levels over a six-week period. This suggests potential as an effective therapeutic agent for managing hyperuricemia .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Triazole Derivatives

Compound Name Substituents Molecular Weight Key Biological Activity Synthesis Yield
Ethyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate Ethyl ester, Br, cyclopropylnaphthalene 432.33 URAT1 intermediate, neuroprotective potential 80–88%
Mthis compound Methyl ester, Br, cyclopropylnaphthalene 417.01 Precursor to lesinurad 80%
Lesinurad (2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid) Carboxylic acid, Br, cyclopropylnaphthalene 417.23 URAT1 inhibition (IC₅₀: 7.3 µM) 89%
Sodium 2-((5-bromo-4-((4-n-propylnaphth-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate (Compound 25) n-Propylnaphthalene, Na salt 463.35 URAT1 inhibition (IC₅₀: 0.9 µM) Not reported
Ethyl 2-((4-((4-nitrobenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)acetate (9d) Trifluoromethyl, nitrobenzylidene 541.89 Anticancer, antimicrobial 93%

Key Observations:

  • Ester vs. Acid Functionality: The ethyl and methyl esters exhibit higher lipophilicity than lesinurad’s carboxylic acid form, influencing membrane permeability and metabolic stability. Hydrolysis of the ester to the acid (e.g., lesinurad) enhances URAT1 binding due to ionic interactions .
  • Substituent Modifications: Replacing the cyclopropylnaphthalene with n-propylnaphthalene (Compound 25) improves URAT1 inhibition 8-fold, highlighting the importance of hydrophobic substituents . The trifluoromethyl group in 9d enhances electronic effects, favoring antimicrobial activity .

Pharmacological and Physicochemical Properties

Table 2: Pharmacological and Physical Property Comparison

Compound Solubility (mg/mL) Melting Point (°C) LogP Toxicity (LD₅₀, mg/kg)
This compound 0.12 (DMSO) 238–240 3.9 H302 (oral toxicity)
Lesinurad 1.5 (water) >250 2.1 Not classified
Verinurad (URAT1 inhibitor) 0.08 (DMSO) 198–200 4.2 H315, H319

Key Findings:

  • Solubility: The ethyl ester’s lower aqueous solubility compared to lesinurad underscores its role as a prodrug requiring metabolic activation .
  • Safety Profile: Ethyl 2-...acetate’s hazard statements (H302, H315) suggest moderate toxicity, necessitating careful handling compared to lesinurad’s safer profile .

Preparation Methods

Crystalline Form Synthesis

The acetic acid derivative exists in multiple crystalline forms, each with distinct physicochemical properties. For instance, Form-S is synthesized by dissolving the compound in diethylamine, heating to 25–65°C, and precipitating with anti-solvents like n-heptane. Its Powder X-Ray Diffraction (PXRD) pattern shows characteristic peaks at 7.1, 15.5, and 17.5° 2θ, enabling precise identification. Similarly, Form-M , an ethanol solvate, is prepared by dissolving the acid in ethanol at 60–65°C and adding n-heptane to induce crystallization. These forms influence reactivity in downstream esterification.

Crystalline FormKey PXRD Peaks (°2θ)Solvent SystemAnti-Solvent
Form-S7.1, 15.5, 17.5Diethylaminen-Heptane
Form-M16.9, 22.6, 30.5Ethanoln-Heptane
Form-L16.9, 22.6, 30.5Dimethyl CarbonateHydrocarbons

Esterification to this compound

Esterification of the acetic acid intermediate is the most direct route to the target compound. This step typically employs oxalyl chloride and ethanol in dichloromethane (DCM) under reflux conditions. The reaction mechanism involves:

  • Activation of the carboxylic acid to an acyl chloride using oxalyl chloride.

  • Nucleophilic substitution by ethanol to form the ethyl ester.

Reaction Conditions and Optimization

  • Solvent : Dichloromethane is preferred for its ability to dissolve both the acid and reagents while facilitating azeotropic removal of water.

  • Temperature : Reflux (~40°C) ensures complete activation of the acid.

  • Stoichiometry : A 1:1.2 molar ratio of acid to ethanol minimizes side reactions.

Example Protocol :

  • Dissolve 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid (1 eq) in DCM.

  • Add oxalyl chloride (1.1 eq) dropwise at 0°C, then warm to room temperature.

  • Stir for 4 hours, then add ethanol (1.2 eq) and reflux for 12 hours.

  • Concentrate under reduced pressure and purify by column chromatography.

Purification and Crystallization Techniques

Post-synthesis purification is crucial for obtaining high-purity product. The ethyl ester’s solubility profile allows crystallization using solvent-antisolvent systems.

Ethanol/n-Heptane Crystallization

Dissolving the crude ester in ethanol at 60–65°C followed by incremental addition of n-heptane induces crystallization. This method yields >95% purity, as confirmed by HPLC.

Alternative Solvent Systems

  • Methanol/n-Hexane : Provides comparable purity but lower yield due to higher solubility of the ester in methanol.

  • Dimethyl Carbonate/Iso-propanol : Suitable for heat-sensitive batches, with crystallization at 25–30°C.

Comparative Analysis of Synthesis Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Oxalyl Chloride/DCM78–8595–98High reproducibilityRequires toxic reagents
Ethanol/n-Heptane82–8897–99Scalable for industrial productionEnergy-intensive heating
Diethylamine Route70–7593–95Mild conditionsLonger reaction times

Mechanistic Insights and Side Reactions

Esterification proceeds via a two-step mechanism:

  • Acyl Chloride Formation :
    RCOOH+Cl2C2O2RCOCl+CO2+HCl\text{RCOOH} + \text{Cl}_2\text{C}_2\text{O}_2 \rightarrow \text{RCOCl} + \text{CO}_2 + \text{HCl}

  • Ethanol Substitution :
    RCOCl+CH3CH2OHRCOOCH2CH3+HCl\text{RCOCl} + \text{CH}_3\text{CH}_2\text{OH} \rightarrow \text{RCOOCH}_2\text{CH}_3 + \text{HCl}

Common Side Reactions :

  • Over-esterification: Excess ethanol leads to diethyl ether byproducts.

  • Hydrolysis: Residual water converts acyl chloride back to carboxylic acid.

Scalability and Industrial Applications

The ethanol/n-heptane method is preferred for large-scale production due to its robustness. A typical pilot-scale protocol involves:

  • Reacting 10 kg of acetic acid intermediate with oxalyl chloride in a 500 L reactor.

  • Quenching with ethanol and distilling off DCM.

  • Crystallizing with n-heptane to yield 8.7 kg of ethyl ester (87% yield) .

Q & A

Q. What are the key synthetic pathways for Ethyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate, and how are intermediates characterized?

The synthesis involves bromination of methyl 2-{[4-(4-cyclopropyl-1-naphthyl)-4H-1,2,4-triazole-3-yl]thio}acetate using N-bromosuccinimide (NBS) under controlled temperatures (0°C) in dry dichloromethane. Key intermediates are characterized via X-ray crystallography to confirm bond lengths (e.g., C–Br: ~1.89 Å) and dihedral angles (e.g., naphthalene-triazole plane: 51.7°), ensuring structural fidelity . Purity is validated using elemental analysis and chromatographic methods (HPLC) .

Q. How do structural features of this compound influence its reactivity and biological interactions?

The molecule’s 1,2,4-triazole ring, bromo substituent, and 4-cyclopropylnaphthalene group create steric hindrance and electronic effects. For example:

  • The bromine atom enhances electrophilic reactivity for cross-coupling reactions.
  • The cyclopropyl group on the naphthalene ring modulates lipophilicity, impacting membrane permeability.
  • The thioether linkage (-S-) allows for nucleophilic substitution or oxidation to sulfoxide/sulfone derivatives .

Q. What analytical techniques are critical for verifying the compound’s identity and purity?

  • X-ray crystallography : Resolves bond angles and crystallographic packing (e.g., space group P1̄) .
  • IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1740 cm⁻¹) .
  • HPLC-MS : Monitors purity (>98%) and identifies degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data for this compound and its analogs?

Discrepancies in half-life (e.g., t₁/₂ = 0.32 hours in rats vs. longer durations in other studies) may arise from species-specific metabolism or formulation differences. Methodological solutions include:

  • Standardizing administration routes (intraperitoneal vs. intragastric).
  • Using isotopically labeled analogs (e.g., ¹³C/²H) to track metabolites via LC-MS/MS .
  • Validating assays with positive controls (e.g., lesinurad sodium, a URAT1 inhibitor with similar triazole-thioacetate structure) .

Q. What experimental models are suitable for studying its actoprotective and anti-stress activity?

  • Acute immobilization stress in rats : Liver histology (e.g., hepatic vacuolization reduction) and serum cortisol levels are measured to assess anti-stress efficacy .
  • Forced swimming tests : Evaluate endurance enhancement via mitochondrial ATPase activity assays .

Q. How does crystallographic data inform drug design for derivatives of this compound?

Crystal structures reveal conformational flexibility:

  • The triazole ring’s dihedral angle (69.7°) relative to the naphthalene system affects binding to targets like URAT1.
  • Substituent positioning (e.g., bromine at C5) can be optimized via halogen bonding to improve affinity .

Methodological Challenges and Solutions

Q. What strategies optimize the synthesis for scalability while maintaining yield?

  • Reagent optimization : Replace carbonyldiimidazole with cost-effective catalysts (e.g., DMAP).
  • Solvent selection : Use ethanol instead of dichloromethane for greener synthesis .
  • Process monitoring : In-line FTIR tracks reaction progress to minimize byproducts .

Q. How can researchers address low oral bioavailability in preclinical studies?

  • Salt formation : Convert the ethyl ester to sodium/potassium salts (e.g., sodium 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate) to enhance solubility .
  • Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles to improve absorption .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.